molecular formula C19H16FN5O3 B6507990 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-53-1

3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6507990
CAS RN: 872594-53-1
M. Wt: 381.4 g/mol
InChI Key: RWIPTNJUTMFSDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a 1,2,3-triazole ring. The pyrimidine ring is substituted at position 3 by a phenyl ring which is further substituted by two methoxy groups. The triazole ring is substituted at position 6 by a phenyl ring which is further substituted by a fluorine atom .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions. The presence of electron-donating methoxy groups on the phenyl ring can activate the ring towards electrophilic substitution .

Scientific Research Applications

Pharmaceutical Compositions

The compound is mentioned in a patent for pharmaceutical compositions suitable for oral administration . The patent discusses a pharmaceutical composition containing a similar compound, which suggests that our compound could also have potential applications in the development of new drugs or treatments.

Energetic Materials

A paper discusses the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . While our compound is not directly mentioned, it shares a similar triazolo[4,5-d]pyrimidin core structure, suggesting potential applications in the field of energetic materials.

Cancer Treatment

Another paper mentions the evaluation of [1,2,4]triazolo[4,3-a]pyrazine derivatives against three cancer cell lines . Given the structural similarity, our compound could potentially be investigated for anti-cancer properties.

Surgical Implant Applications

“F1876-1311” is related to a standard specification for Polyetherketoneetherketoneketone (PEKEKK) Resins for Surgical Implant Applications . While it’s not clear how our compound is related, it’s possible that it could have applications in the development or processing of these resins.

Planning Applications

“AB00676671-01” is related to planning applications . It’s unclear how our compound is involved, but it could potentially be used in some aspect of the planning or approval process.

Benefits System

“SR-01000018465” and “SR-01000018465-1” appear to be related to the UK’s benefits system . These codes are used in the application process for certain benefits under the special rules for people with a terminal illness. It’s unclear how our compound is involved, but it could potentially be used in some aspect of the benefits application or assessment process.

Future Directions

The study of triazolopyrimidines is a promising area of research due to their diverse biological activities. Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPTNJUTMFSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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